Cyclohexane, (dibromomethylene)-
Description
Cyclohexane, (dibromomethylene)- (CAS 18132-63-3), also referred to as (1,1-dibromomethylene)cyclohexane or dibromoethylenecyclohexane, is a halogenated cyclohexane derivative. Its molecular structure consists of a cyclohexane ring substituted with a dibromomethylene group (-CBr₂-). This compound is notable for its brominated functional group, which imparts distinct physical and chemical properties, such as increased molecular weight, polarity, and reactivity compared to unsubstituted cyclohexane. It is primarily used in synthetic organic chemistry as an intermediate for constructing more complex molecules, particularly in halogenation and elimination reactions .
Properties
IUPAC Name |
dibromomethylidenecyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2/c8-7(9)6-4-2-1-3-5-6/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWWGPVNMWXSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(Br)Br)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447347 | |
| Record name | Cyclohexane, (dibromomethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.96 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60014-85-9 | |
| Record name | Cyclohexane, (dibromomethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Steps
- Substrate Activation : The gem-dibromide reacts with dimethyl phosphite, which acts as both a reducing agent and a hydrogen donor.
- Base-Mediated Deprotonation : K₂CO₃ facilitates the generation of a phosphite radical, initiating bromine abstraction.
- Radical Chain Propagation : Sequential hydrogen transfer steps lead to the elimination of bromine atoms, forming the final product.
The reaction’s efficiency stems from the stability of the phosphite radical intermediate, which minimizes side reactions such as polymerization or over-reduction.
Experimental Protocol and Optimization
Standard Procedure
A representative synthesis follows these steps:
- Reagent Setup : Combine gem-dibromide (0.2 mmol), (MeO)₂P(O)H (0.4 mmol), and K₂CO₃ (0.2 mmol) in 0.4 mL of anhydrous 1,4-dioxane.
- Reaction Conditions : Stir under nitrogen at 80°C for 13 hours.
- Workup : Quench with saturated Na₂CO₃ solution, extract with ethyl acetate, dry over Na₂SO₄, and purify via gel permeation chromatography (GPC).
Critical Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes radical stability |
| Reaction Time | 13 hours | Ensures complete conversion |
| Solvent | 1,4-Dioxane | Enhances reagent solubility |
| Base Equivalents | 1.0 eq K₂CO₃ | Balances deprotonation and side reactions |
Deviations from these conditions, such as lower temperatures (≤60°C) or shorter reaction times (<10 hours), reduce yields to ≤70% due to incomplete radical propagation.
Comparative Analysis of Alternative Methods
While the dimethyl phosphite/K₂CO₃ system is predominant, patents and literature suggest ancillary approaches for related gem-dibromides, though none directly target Cyclohexane, (dibromomethylene)-:
Reductive Amination (Indirect Relevance)
A patent (CN110818678A) describes reductive amination using sodium triacetoxyborohydride (STAB) in dichloromethane. Although this method focuses on cyclohexane derivatives with urea functionalities, it highlights the versatility of reductive systems in bromocyclohexane chemistry. For example, STAB’s mild conditions (0–25°C, 1–48 hours) could theoretically adapt to debromination if paired with appropriate substrates.
Acylation-Reduction Sequences
Another patent (WO2020034945A1) outlines acylation with N,N-dimethylcarbamoyl chloride followed by borohydride reduction. While this sequence generates hydroxyl intermediates rather than dibromides, it underscores the importance of base selection (e.g., triethylamine vs. K₂CO₃) in controlling reaction pathways.
Analytical and Purification Strategies
Characterization Data
Purification Challenges
GPC remains the gold standard for isolating Cyclohexane, (dibromomethylene)- due to its sensitivity to column acidity and propensity for bromine loss under silica gel chromatography.
Chemical Reactions Analysis
Cyclohexane, (dibromomethylene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dibromomethylene group to a methylene group, resulting in cyclohexane.
Substitution: The dibromomethylene group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Cyclohexane, (dibromomethylene)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Cyclohexane, (dibromomethylene)- involves its interaction with molecular targets such as enzymes and receptors. The dibromomethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways and biological processes .
Comparison with Similar Compounds
Research Findings and Data Validation
- Synthetic Utility : highlights the use of dibromomethylenecyclohexane in silane coupling agents, where bromine facilitates cross-linking in polymer matrices.
- Analytical Challenges : Brominated cyclohexanes require specialized GC/MS methods due to their thermal lability, unlike stable hydrocarbons like cyclohexane .
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